

A Spectroscopic Comparison of 1-Phenyl-1,4-pentanedione and Its Derivatives

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Compound of Interest

Compound Name: 1-Phenyl-1,4-pentanedione

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A detailed guide for researchers, scientists, and drug development professionals on the spectroscopic properties of **1-Phenyl-1,4-pentanedione** and the anticipated characteristics of its derivatives.

This guide provides a comprehensive analysis of the spectroscopic profile of **1-Phenyl-1,4-pentanedione**, a versatile building block in organic synthesis. While experimental data for specific derivatives is not readily available in public databases, this document outlines the expected spectroscopic shifts upon the introduction of electron-donating and electron-withdrawing substituents on the phenyl ring. This comparative approach, supported by detailed experimental protocols and a visualization of its synthesis, aims to facilitate the identification and characterization of this important class of compounds.

Spectroscopic Data Summary

The following tables summarize the available experimental spectroscopic data for **1-Phenyl-1,4-pentanedione** and provide a theoretical framework for the expected data of its 4-methoxy (electron-donating) and 4-nitro (electron-withdrawing) derivatives.

Table 1: ¹H NMR Spectroscopic Data (Predicted for Derivatives)

Compound	Ar-H	-CH ₂ - (C2)	-CH ₂ - (C3)	-CH ₃	Substituent -H
1-Phenyl-1,4-pentanedione	7.95 (m, 2H), 7.55 (m, 1H), 7.45 (m, 2H)	3.25 (t, 2H)	2.90 (t, 2H)	2.20 (s, 3H)	-
1-(4-Methoxyphenyl)-1,4-pentanedione (Predicted)	~7.90 (d), ~6.95 (d)	~3.20 (t)	~2.85 (t)	~2.18 (s)	~3.85 (s, 3H, -OCH ₃)
1-(4-Nitrophenyl)-1,4-pentanedione (Predicted)	~8.30 (d), ~8.15 (d)	~3.35 (t)	~2.95 (t)	~2.25 (s)	-

Table 2: ¹³C NMR Spectroscopic Data (Predicted for Derivatives)

Compound	C=O (C1)	C=O (C4)	Ar-C (Quaternary)	Ar-C-H	-CH ₂ - (C2)	-CH ₂ - (C3)	-CH ₃	Substituent-C
1-Phenyl-1,4-pentanedione	198.0	207.0	136.5	128.0, 128.6, 133.2	38.0	32.0	30.0	-
1-(4-Methoxyphenyl)-1,4-pentanedione (Predicted)	~196.5	~206.8	~129.5, ~163.0	~130.5, ~113.8	~37.5	~31.8	~29.8	~55.5 (-OCH ₃)
1-(4-Nitrophenyl)-1,4-pentanedione (Predicted)	~199.5	~207.2	~142.0, ~150.0	~129.5, ~123.8	~38.5	~32.2	~30.2	-

Table 3: IR and Mass Spectrometry Data

Compound	IR Absorptions (cm ⁻¹)	Mass Spectrum (m/z)
1-Phenyl-1,4-pentanedione	~1715 (aliphatic C=O), ~1685 (aromatic C=O), ~1600, 1450 (aromatic C=C)	176 (M ⁺), 105 (C ₆ H ₅ CO ⁺), 77 (C ₆ H ₅ ⁺), 43 (CH ₃ CO ⁺)[1]
1-(4-Methoxyphenyl)-1,4-pentanedione (Predicted)	~1710 (aliphatic C=O), ~1675 (aromatic C=O), ~1600, 1510 (aromatic C=C), ~1250 (C-O stretch)	206 (M ⁺), 135 (CH ₃ OC ₆ H ₄ CO ⁺), 107 (CH ₃ OC ₆ H ₄ ⁺), 43 (CH ₃ CO ⁺)
1-(4-Nitrophenyl)-1,4-pentanedione (Predicted)	~1720 (aliphatic C=O), ~1695 (aromatic C=O), ~1600, 1450 (aromatic C=C), ~1520, 1345 (NO ₂ stretch)	221 (M ⁺), 150 (NO ₂ C ₆ H ₄ CO ⁺), 122 (NO ₂ C ₆ H ₄ ⁺), 43 (CH ₃ CO ⁺)

Experimental Protocols

The following are general protocols for the spectroscopic analysis of **1-Phenyl-1,4-pentanedione** and its derivatives.

Nuclear Magnetic Resonance (NMR) Spectroscopy

- ¹H NMR Spectroscopy:
 - Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.7 mL of deuterated chloroform (CDCl₃) or another suitable deuterated solvent.
 - Instrument: A 400 MHz or higher field NMR spectrometer.
 - Parameters:
 - Pulse Sequence: Standard single-pulse sequence.
 - Number of Scans: 16-64 scans for a typical concentration.
 - Relaxation Delay: 1-2 seconds.
 - Spectral Width: 0-12 ppm.

- Referencing: The chemical shifts are referenced to the residual solvent peak (e.g., CHCl_3 at 7.26 ppm).
- ^{13}C NMR Spectroscopy:
 - Sample Preparation: Dissolve 20-50 mg of the compound in approximately 0.7 mL of a deuterated solvent.
 - Instrument: A 100 MHz or higher field NMR spectrometer.
 - Parameters:
 - Pulse Sequence: Proton-decoupled pulse sequence (e.g., zgpg30).
 - Number of Scans: 1024 or more scans may be necessary due to the low natural abundance of ^{13}C .
 - Relaxation Delay: 2-5 seconds.
 - Spectral Width: 0-220 ppm.
 - Referencing: The chemical shifts are referenced to the solvent peak (e.g., CDCl_3 at 77.16 ppm).

Infrared (IR) Spectroscopy

- Sample Preparation (Neat Liquid): Place a small drop of the liquid sample between two potassium bromide (KBr) or sodium chloride (NaCl) plates.
- Instrument: A Fourier-Transform Infrared (FT-IR) spectrometer.
- Parameters:
 - Scan Range: 4000-400 cm^{-1} .
 - Resolution: 4 cm^{-1} .
 - Number of Scans: 16-32 scans.

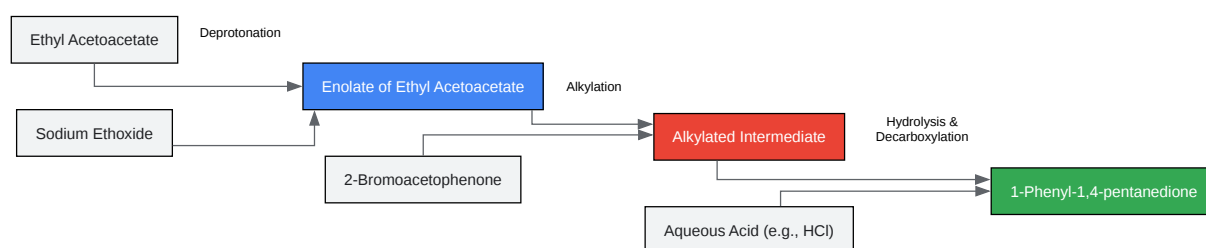
- Data Processing: A background spectrum of the clean plates is recorded and automatically subtracted from the sample spectrum.

Mass Spectrometry (MS)

- Sample Introduction: The sample can be introduced via direct infusion or through a gas chromatograph (GC-MS).
- Ionization Method: Electron Ionization (EI) is a common method for this type of molecule.
- Instrument: A quadrupole or time-of-flight (TOF) mass analyzer.
- Parameters (for EI):
 - Electron Energy: 70 eV.
 - Source Temperature: 200-250 °C.
- Data Acquisition: The mass spectrum is recorded over a mass-to-charge (m/z) range of approximately 40-300 amu.

Synthesis Workflow

The synthesis of **1-Phenyl-1,4-pentanedione** is a common undergraduate laboratory experiment and serves as a good example of carbon-carbon bond formation.

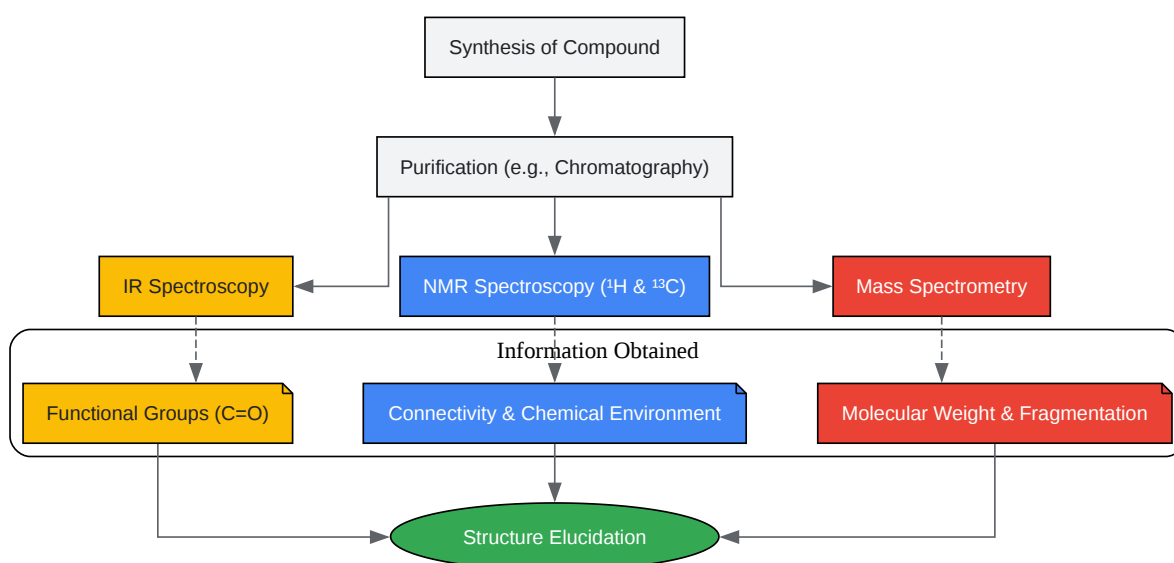


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Caption: Synthesis of **1-Phenyl-1,4-pentanedione**.

Logical Relationship of Spectroscopic Analysis

The characterization of a synthesized compound like **1-Phenyl-1,4-pentanedione** follows a logical workflow where different spectroscopic techniques provide complementary information.



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Caption: Workflow for Spectroscopic Characterization.

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References

- 1. 1-Phenyl-1,4-pentanedione | C₁₁H₁₂O₂ | CID 136371 - PubChem [pubchem.ncbi.nlm.nih.gov]
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